

Application Note: Imaging Mitochondrial Morphology in THP104c-Treated Cells

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Compound of Interest

Compound Name: THP104c

Cat. No.: B15575842

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Abstract

This application note provides a detailed protocol for the imaging and quantitative analysis of mitochondrial morphology in cultured cells treated with **THP104c**, a novel compound under investigation for its effects on cellular metabolism. We describe a robust methodology for cell culture, **THP104c** treatment, fluorescent labeling of mitochondria, and image acquisition using confocal microscopy. Furthermore, we present a comprehensive guide to image analysis for the quantification of key mitochondrial morphology parameters. This guide is intended for researchers, scientists, and drug development professionals investigating the cellular effects of **THP104c** and similar compounds.

Introduction

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis.[1][2] Alterations in mitochondrial morphology are closely linked to cellular health and function, with changes often observed in response to various stimuli, including pharmacological agents.[2][3] **THP104c** is a proprietary small molecule currently being evaluated for its therapeutic potential. Preliminary studies suggest that **THP104c** may impact cellular bioenergetics, making the assessment of its effects on mitochondrial morphology a critical step in understanding its mechanism of action. This application note outlines a standardized procedure to visualize and quantify **THP104c**-induced changes in mitochondrial morphology, providing a valuable tool for researchers in drug discovery and development.

Materials and Reagents

- Human cervical cancer cell line (HeLa) or other suitable adherent cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **THP104c** (stock solution in DMSO)
- MitoTracker™ Red CMXRos (Thermo Fisher Scientific)
- Phosphate-Buffered Saline (PBS)
- Paraformaldehyde (PFA)
- Mounting medium with DAPI
- Glass-bottom imaging dishes or coverslips

Experimental Protocols

Cell Culture and THP104c Treatment

- **Cell Seeding:** Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For imaging experiments, seed cells onto glass-bottom dishes or coverslips at a density that allows for individual cell analysis (e.g., 5×10^4 cells/well in a 24-well plate). Allow cells to adhere and grow for 24 hours.
- **THP104c Treatment:** Prepare serial dilutions of **THP104c** in complete culture medium from a stock solution. Aspirate the existing medium from the cells and replace it with the medium containing the desired concentrations of **THP104c** or a vehicle control (DMSO). Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours).

Mitochondrial Staining and Fixation

- Mitochondrial Staining: Thirty minutes before the end of the **THP104c** treatment, add MitoTracker™ Red CMXRos to the culture medium to a final concentration of 100 nM. Incubate for 30 minutes at 37°C.
- Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.
- Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

Image Acquisition

- Microscopy: Acquire images using a confocal laser scanning microscope equipped with a 60x or 100x oil immersion objective.
- Excitation/Emission: Use appropriate laser lines and emission filters for DAPI (e.g., Ex/Em ~358/461 nm) and MitoTracker™ Red CMXRos (e.g., Ex/Em ~579/599 nm).
- Image Settings: To ensure comparability between samples, maintain consistent acquisition settings (e.g., laser power, gain, pinhole size, and pixel dwell time) for all images.
- Image Acquisition: Capture Z-stacks of representative cells from each treatment group to obtain a three-dimensional representation of the mitochondrial network.

Data Analysis

Quantitative analysis of mitochondrial morphology can be performed using image analysis software such as ImageJ/Fiji with specialized plugins.

- Image Pre-processing: Open the Z-stack images in ImageJ/Fiji. Apply a median filter to reduce noise.
- Segmentation: Threshold the image to create a binary mask of the mitochondrial network.

- Analysis: Use the "Analyze Particles" function to measure various morphological parameters. Key parameters to quantify include:
 - Mitochondrial Area: The total area occupied by mitochondria within a cell.
 - Mitochondrial Perimeter: The length of the mitochondrial outline.
 - Aspect Ratio: The ratio of the major to the minor axis of a mitochondrion. Higher values indicate more elongated mitochondria.
 - Form Factor: A measure of mitochondrial branching and complexity. A value of 1 indicates a perfect circle, with increasing values representing more complex, branched structures.
 - Circularity: A measure of how close the shape of a mitochondrion is to a perfect circle. A value of 1 indicates a perfect circle.

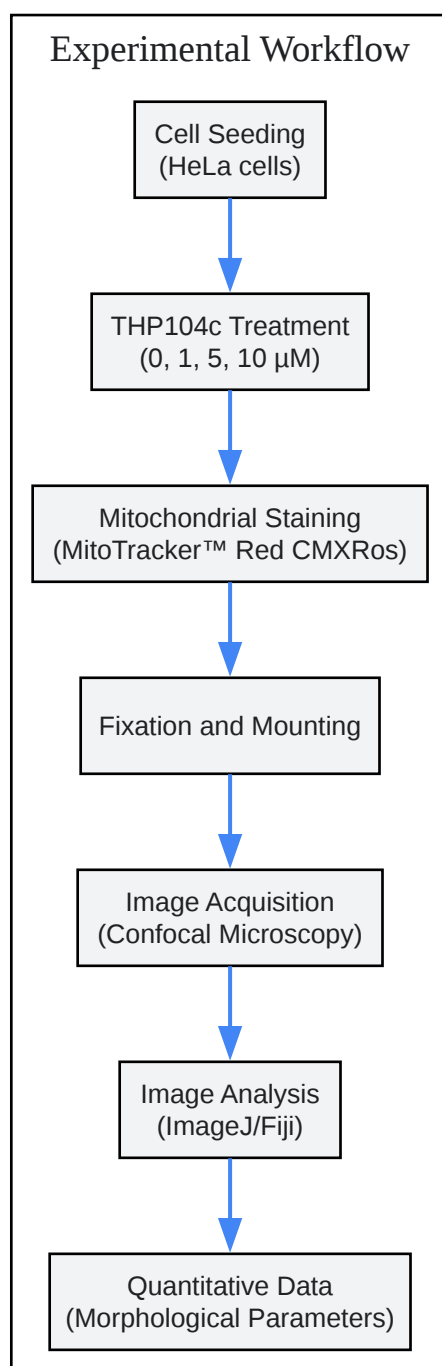
Quantitative Data Summary

The following table presents hypothetical data illustrating the dose-dependent effects of **THP104c** on mitochondrial morphology in HeLa cells after a 24-hour treatment.

THP104c Concentration (μM)	Average Mitochondrial Area (μm ²)	Average Aspect Ratio	Average Form Factor	Average Circularity
0 (Vehicle)	1.25 ± 0.15	3.5 ± 0.4	1.8 ± 0.2	0.4 ± 0.05
1	1.10 ± 0.12	2.8 ± 0.3	1.5 ± 0.18	0.5 ± 0.06
5	0.85 ± 0.10	1.9 ± 0.25	1.2 ± 0.15	0.7 ± 0.08
10	0.60 ± 0.08	1.3 ± 0.2	1.1 ± 0.1	0.9 ± 0.1

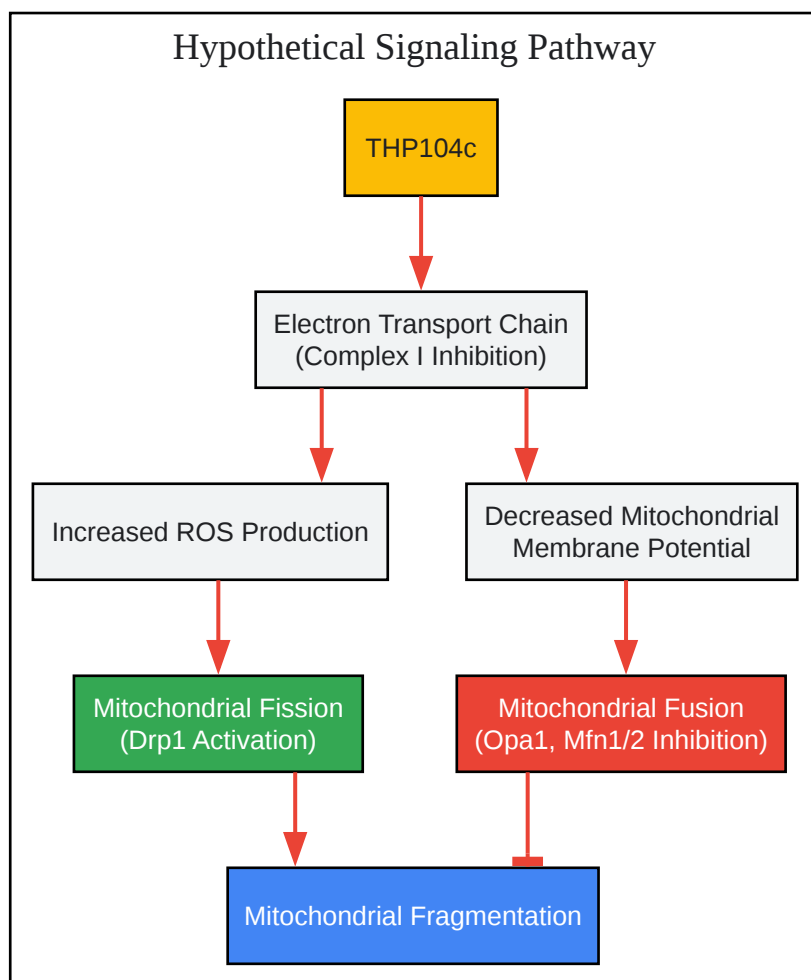
Data are presented as mean ± standard deviation from at least 50 cells per condition.

Visualizations



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Caption: Experimental workflow for imaging mitochondrial morphology.



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Caption: Hypothetical signaling pathway for **THP104c**-induced mitochondrial fragmentation.

Discussion and Conclusion

This application note provides a comprehensive framework for investigating the effects of **THP104c** on mitochondrial morphology. The detailed protocols for cell handling, staining, and imaging, coupled with a robust data analysis workflow, will enable researchers to generate reproducible and quantifiable data. The hypothetical data presented in this note suggest that **THP104c** induces a shift towards a more fragmented mitochondrial phenotype in a dose-dependent manner. This is characterized by a decrease in mitochondrial area, aspect ratio, and form factor, along with an increase in circularity. Such changes are often indicative of cellular stress and can be a consequence of imbalances in mitochondrial fission and fusion dynamics.

The provided workflow and analysis methods can be adapted to study other compounds or cellular models, making this a versatile tool for mitochondrial research. Further investigations into the specific molecular targets of **THP104c** and the upstream signaling pathways leading to the observed morphological changes are warranted.

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